

Spectroscopic Analysis of 6-(Phenylamino)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Phenylamino)nicotinic acid

Cat. No.: B078365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Phenylamino)nicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to known biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic analysis of **6-(Phenylamino)nicotinic acid**, including detailed experimental protocols and data interpretation for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Due to the limited availability of published experimental spectra for **6-(Phenylamino)nicotinic acid**, this guide utilizes data from its constituent moieties, nicotinic acid and aniline, to predict its spectroscopic characteristics. This approach provides a robust framework for researchers to interpret their own experimental data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **6-(Phenylamino)nicotinic acid**, derived from the analysis of nicotinic acid and aniline.

Table 1: Predicted FT-IR Spectroscopic Data for 6-(Phenylamino)nicotinic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Medium	N-H stretch (secondary amine)
~3100-2500	Broad	O-H stretch (carboxylic acid)
~3100-3000	Medium-Weak	Aromatic C-H stretch
~1700-1680	Strong	C=O stretch (carboxylic acid) [1]
~1620-1580	Medium-Strong	N-H bend, C=C ring stretches [1] [2]
~1335-1250	Medium-Strong	Aromatic C-N stretch [3]
~1300-1200	Medium	C-O stretch (carboxylic acid)
~900-675	Strong	Aromatic C-H out-of-plane bend

Note: The presence of the phenylamino group is expected to introduce a characteristic N-H stretching vibration and modify the aromatic C-H and C=C stretching regions compared to nicotinic acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Predicted UV-Vis Spectroscopic Data for 6-(Phenylamino)nicotinic Acid

Solvent	λ _{max} 1 (nm)	λ _{max} 2 (nm)
0.1 M HCl	~210-220	~260-270 [5] [6]
Ethanol	~262	-

Note: The aniline moiety is a chromophore that absorbs in the UV region.[\[7\]](#) The conjugation of the phenylamino group with the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to nicotinic acid alone.

Table 3: Predicted ^1H NMR Spectroscopic Data for 6-(Phenylamino)nicotinic Acid (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~13.0	Broad s	COOH
~9.5	s	N-H
~8.8-9.0	d	H-2 (Pyridine)
~8.0-8.2	dd	H-4 (Pyridine)
~7.5-7.7	t	H-meta (Phenyl)
~7.2-7.4	d	H-ortho (Phenyl)
~7.0-7.2	t	H-para (Phenyl)
~6.8-7.0	d	H-5 (Pyridine)

Note: The chemical shifts are estimated based on the data for nicotinic acid and aniline.[\[8\]](#)[\[9\]](#)
[\[10\]](#) The electron-donating nature of the amino group is expected to shift the signals of the pyridine ring protons upfield compared to nicotinic acid.

Table 4: Predicted ^{13}C NMR Spectroscopic Data for 6-(Phenylamino)nicotinic Acid (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~167	C=O (Carboxylic acid)
~155	C-6 (Pyridine)
~152	C-2 (Pyridine)
~140	C-ipso (Phenyl)
~138	C-4 (Pyridine)
~129	C-meta (Phenyl)
~125	C-3 (Pyridine)
~122	C-para (Phenyl)
~120	C-ortho (Phenyl)
~108	C-5 (Pyridine)

Note: The chemical shifts are predicted based on the known values for nicotinic acid and aniline.[11][12][13] The attachment of the nitrogen atom is expected to significantly shield the C-6 and C-5 carbons of the pyridine ring.

Experimental Protocols

Synthesis of 6-(Phenylamino)nicotinic Acid

A plausible synthetic route to **6-(Phenylamino)nicotinic acid** involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with aniline.

Materials:

- 6-Chloronicotinic acid[14][15][16]
- Aniline
- Potassium carbonate
- Dimethylformamide (DMF)

- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Magnesium sulfate (for drying)

Procedure:

- To a solution of 6-chloronicotinic acid in DMF, add potassium carbonate and aniline.
- Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Acidify the aqueous solution with hydrochloric acid to precipitate the product.
- Filter the crude product and wash it with water.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

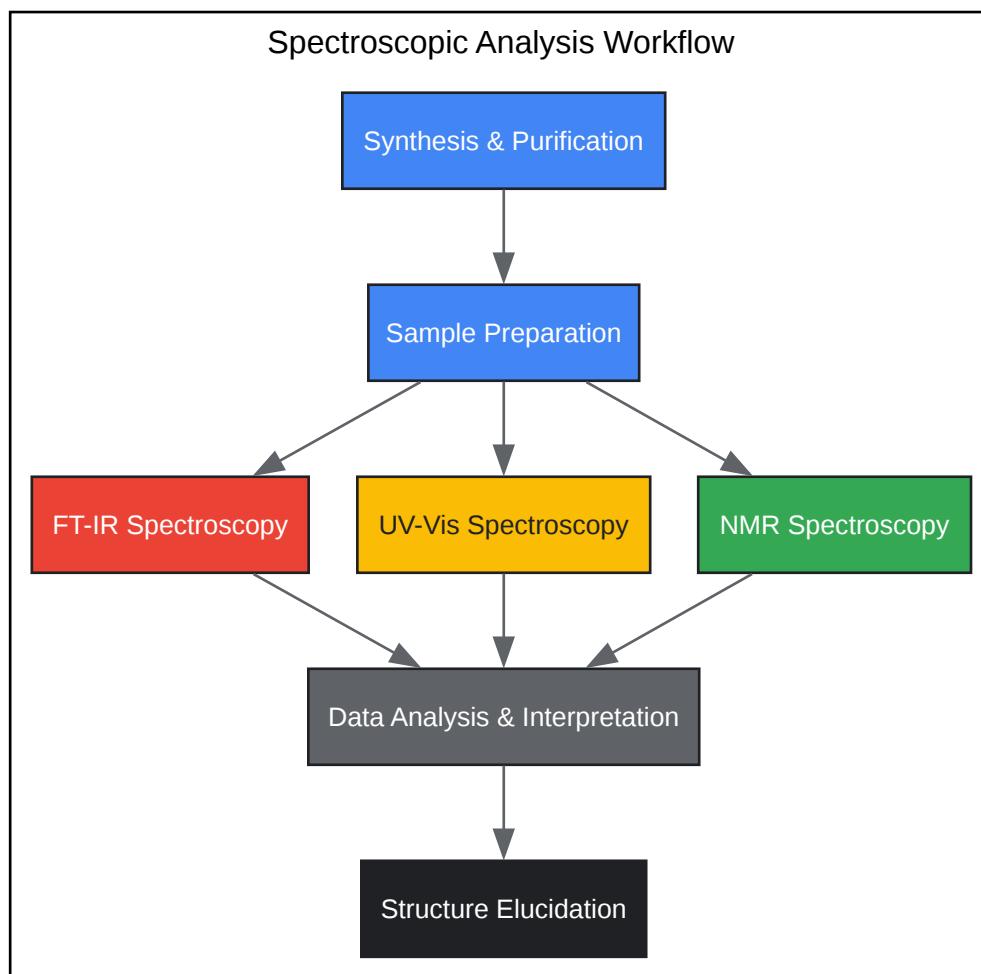
1. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[17][18] For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.[18]
- Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded and subtracted from the sample spectrum.[19][20]

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A UV-Visible spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, 0.1 M HCl). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200 to 400 nm.^[21] A blank spectrum of the solvent is first recorded and used as a baseline correction.

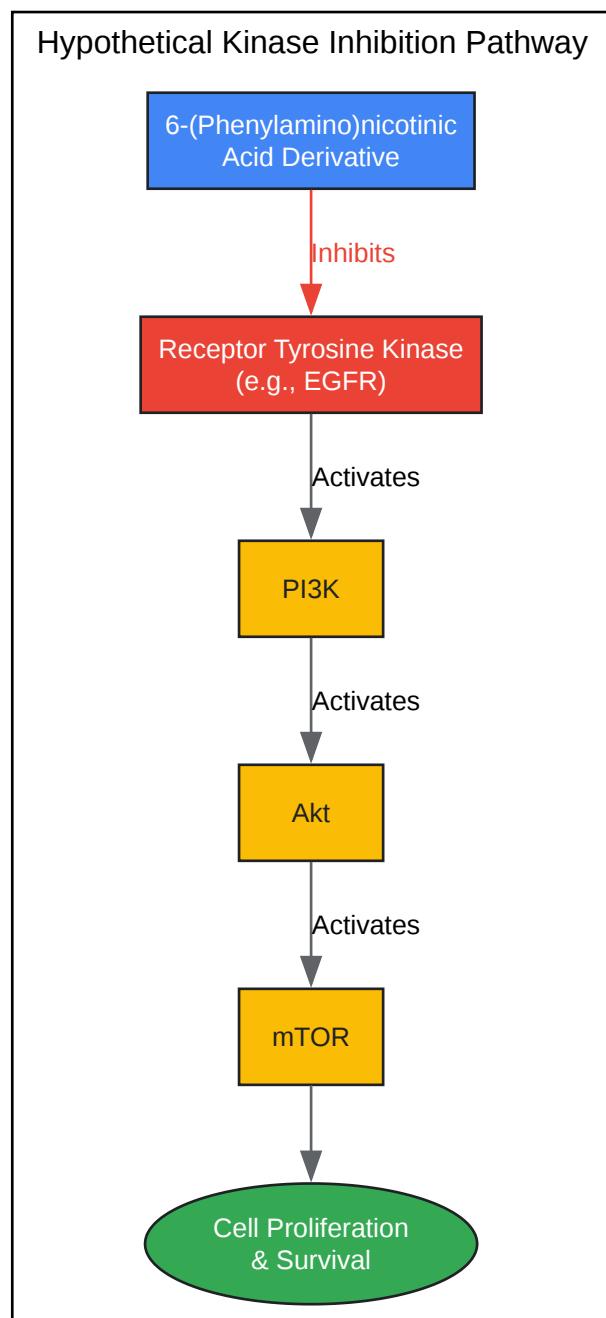
3. Nuclear Magnetic Resonance (NMR) Spectroscopy


- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of about 15 ppm, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Key parameters include a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds.^{[22][23]}

Visualizations

Chemical Structure

Caption: Chemical structure of **6-(Phenylamino)nicotinic acid**.


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Hypothetical Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic Acid (210-260 nm) [starna.com]
- 6. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet [starnacells.com]
- 7. Spectrum [Aniline] | AAT Bioquest [aatbio.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rsc.org [rsc.org]
- 11. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 13. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. nbinfo.com [nbinfo.com]
- 16. chemscene.com [chemscene.com]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. mse.washington.edu [mse.washington.edu]
- 19. chem.uci.edu [chem.uci.edu]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 6-(Phenylamino)nicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b078365#spectroscopic-analysis-of-6-phenylamino-nicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com